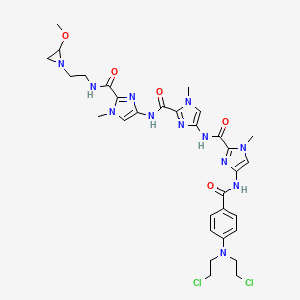
1H-Imidazole-2-carboxamide, 4-(((4-((4-(bis(2-chloroethyl)amino)benzoyl)amino)-1-methyl-1H-imidazol-2-yl)carbonyl)amino)-N-(2-(((2-(2-methoxy-1-aziridinyl)ethyl)amino)carbonyl)-1-methyl-1H-imidazol-4-yl)-1-methyl-4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazole-2-carboxamide, 4-(((4-((4-(bis(2-chloroethyl)amino)benzoyl)amino)-1-methyl-1H-imidazol-2-yl)carbonyl)amino)-N-(2-(((2-(2-methoxy-1-aziridinyl)ethyl)amino)carbonyl)-1-methyl-1H-imidazol-4-yl)-1-methyl-4 is a complex organic compound with a multifaceted structure. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of chemotherapeutic agents. Its structure includes multiple functional groups, such as imidazole rings, carboxamide groups, and bis(2-chloroethyl)amino groups, which contribute to its reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole-2-carboxamide, 4-(((4-((4-(bis(2-chloroethyl)amino)benzoyl)amino)-1-methyl-1H-imidazol-2-yl)carbonyl)amino)-N-(2-(((2-(2-methoxy-1-aziridinyl)ethyl)amino)carbonyl)-1-methyl-1H-imidazol-4-yl)-1-methyl-4 involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the imidazole rings, followed by the introduction of the carboxamide groups. The bis(2-chloroethyl)amino groups are then added through a series of substitution reactions. The final steps involve the coupling of the various fragments to form the complete molecule.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
1H-Imidazole-2-carboxamide, 4-(((4-((4-(bis(2-chloroethyl)amino)benzoyl)amino)-1-methyl-1H-imidazol-2-yl)carbonyl)amino)-N-(2-(((2-(2-methoxy-1-aziridinyl)ethyl)amino)carbonyl)-1-methyl-1H-imidazol-4-yl)-1-methyl-4 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The bis(2-chloroethyl)amino groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole oxides, while reduction could produce various amine derivatives.
Aplicaciones Científicas De Investigación
1H-Imidazole-2-carboxamide, 4-(((4-((4-(bis(2-chloroethyl)amino)benzoyl)amino)-1-methyl-1H-imidazol-2-yl)carbonyl)amino)-N-(2-(((2-(2-methoxy-1-aziridinyl)ethyl)amino)carbonyl)-1-methyl-1H-imidazol-4-yl)-1-methyl-4 has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a chemotherapeutic agent due to its ability to interfere with DNA replication.
Mecanismo De Acción
The mechanism of action of 1H-Imidazole-2-carboxamide, 4-(((4-((4-(bis(2-chloroethyl)amino)benzoyl)amino)-1-methyl-1H-imidazol-2-yl)carbonyl)amino)-N-(2-(((2-(2-methoxy-1-aziridinyl)ethyl)amino)carbonyl)-1-methyl-1H-imidazol-4-yl)-1-methyl-4 involves its interaction with DNA. The bis(2-chloroethyl)amino groups can form cross-links with DNA strands, inhibiting replication and transcription. This leads to cell cycle arrest and apoptosis in rapidly dividing cells, making it a potential candidate for cancer treatment.
Comparación Con Compuestos Similares
Similar Compounds
1H-Imidazole-2-carboxamide derivatives: Compounds with similar core structures but different substituents.
Bis(2-chloroethyl)amine derivatives: Compounds with similar alkylating groups.
Other imidazole-based chemotherapeutic agents: Compounds with imidazole rings used in cancer treatment.
Uniqueness
1H-Imidazole-2-carboxamide, 4-(((4-((4-(bis(2-chloroethyl)amino)benzoyl)amino)-1-methyl-1H-imidazol-2-yl)carbonyl)amino)-N-(2-(((2-(2-methoxy-1-aziridinyl)ethyl)amino)carbonyl)-1-methyl-1H-imidazol-4-yl)-1-methyl-4 is unique due to its combination of functional groups, which confer specific reactivity and biological activity. Its ability to form DNA cross-links distinguishes it from other compounds with similar structures, making it a promising candidate for further research and development in medicinal chemistry.
Propiedades
Número CAS |
200424-76-6 |
|---|---|
Fórmula molecular |
C31H38Cl2N12O5 |
Peso molecular |
729.6 g/mol |
Nombre IUPAC |
4-[[4-[bis(2-chloroethyl)amino]benzoyl]amino]-N-[2-[[2-[2-(2-methoxyaziridin-1-yl)ethylcarbamoyl]-1-methylimidazol-4-yl]carbamoyl]-1-methylimidazol-4-yl]-1-methylimidazole-2-carboxamide |
InChI |
InChI=1S/C31H38Cl2N12O5/c1-41-16-22(35-25(41)29(47)34-11-14-45-18-24(45)50-4)39-31(49)27-37-23(17-43(27)3)40-30(48)26-36-21(15-42(26)2)38-28(46)19-5-7-20(8-6-19)44(12-9-32)13-10-33/h5-8,15-17,24H,9-14,18H2,1-4H3,(H,34,47)(H,38,46)(H,39,49)(H,40,48) |
Clave InChI |
WIVPJVXKWMGYDC-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(N=C1C(=O)NC2=CN(C(=N2)C(=O)NC3=CN(C(=N3)C(=O)NCCN4CC4OC)C)C)NC(=O)C5=CC=C(C=C5)N(CCCl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


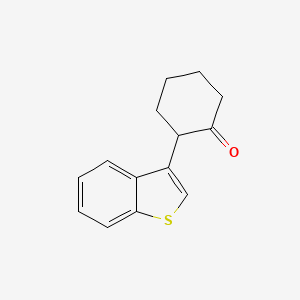
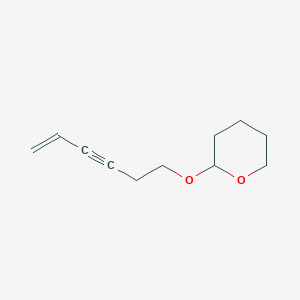
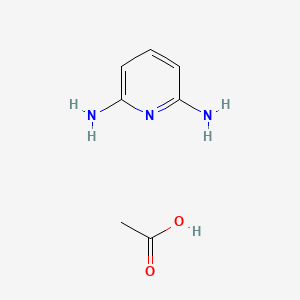

![Dimethyl [difluoro(naphthalen-1-yl)methyl]phosphonate](/img/structure/B12562143.png)
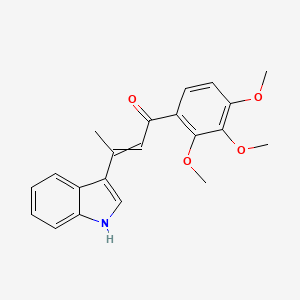
![(1S,4R)-4-[2-Iodo-6-(prop-2-en-1-yl)phenoxy]cyclopent-2-en-1-ol](/img/structure/B12562162.png)
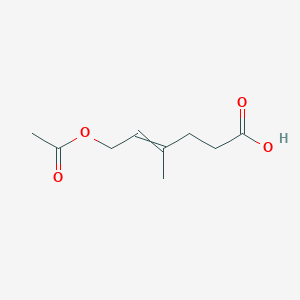
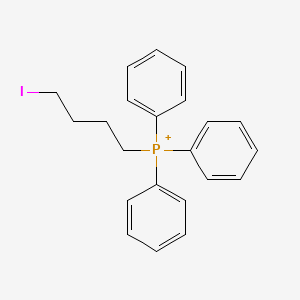
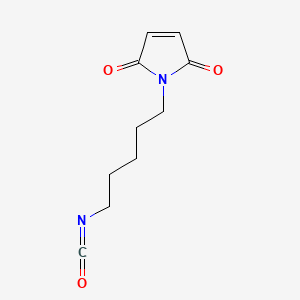

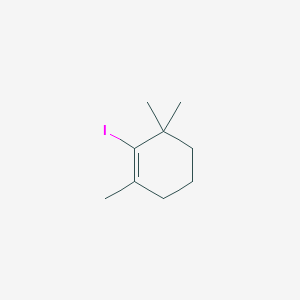
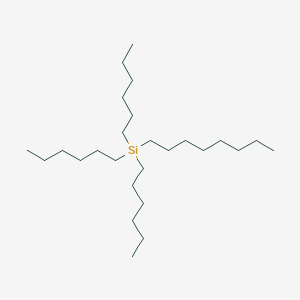
![1-[3-[3-[4-(5-methoxypyrimidin-4-yl)piperazin-1-yl]propyl]-1H-indol-5-yl]-N-methylmethanesulfonamide;hydrochloride](/img/structure/B12562184.png)
